molecular formula C8H8ClNO2 B13737719 Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI)

Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI)

Cat. No.: B13737719
M. Wt: 185.61 g/mol
InChI Key: BIEBWMDQQCKEIN-ZETCQYMHSA-N
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Description

Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) is a chemical compound with a complex structure that includes a benzene ring, an acetamide group, a chlorine atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) typically involves multiple steps. One common method includes the chlorination of benzeneacetamide followed by the introduction of a hydroxyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneacetamide,2-chloro-a-keto-, while reduction may produce benzeneacetamide,2-chloro-a-hydroxy-, ®-(9CI).

Scientific Research Applications

Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetamide,2-chloro-a-hydroxy-, ®-(9CI)
  • Benzeneacetamide,2-chloro-a-keto-
  • Benzeneacetamide,2-chloro-a-methyl-

Uniqueness

Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and applications compared to its similar compounds.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)/t7-/m0/s1

InChI Key

BIEBWMDQQCKEIN-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)N)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)O)Cl

Origin of Product

United States

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